molecular formula C16H16BrN3O B2595926 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide CAS No. 2415603-01-7

4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

Cat. No. B2595926
CAS RN: 2415603-01-7
M. Wt: 346.228
InChI Key: NTRRCVCFMBBIBZ-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various experimental studies.

Scientific Research Applications

4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a range of biological activities, such as inhibiting the growth of cancer cells, modulating neurotransmitter release, and regulating ion channels. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, epilepsy, and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is not fully understood. However, it is believed to act by modulating the activity of various proteins and enzymes in the body, such as ion channels, neurotransmitter receptors, and enzymes involved in cell signaling pathways. The compound has been found to interact with several key proteins and enzymes, leading to its observed biological effects.
Biochemical and Physiological Effects:
4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to modulate neurotransmitter release, leading to its potential use as a therapeutic agent for epilepsy and other neurological disorders. Additionally, it has been found to regulate ion channels, which may contribute to its observed effects on cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is its potential as a therapeutic agent for various diseases. Its ability to modulate neurotransmitter release and regulate ion channels makes it a promising candidate for the treatment of neurological disorders. Additionally, its ability to inhibit the growth of cancer cells makes it a potential anticancer agent. However, one of the limitations of the compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. The compound has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of other diseases, such as epilepsy and cancer. Finally, efforts to improve the compound's solubility and bioavailability may lead to its increased use in experimental settings.

Synthesis Methods

The synthesis of 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide involves the reaction of 4-bromo-N-methylbenzamide with 1-pyridin-2-ylazetidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques.

properties

IUPAC Name

4-bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-19(16(21)12-5-7-13(17)8-6-12)14-10-20(11-14)15-4-2-3-9-18-15/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRRCVCFMBBIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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